molecular formula C13H9ClN4 B5630782 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole CAS No. 5650-13-5

1-(4-chlorophenyl)-5-phenyl-1H-tetrazole

Cat. No. B5630782
CAS RN: 5650-13-5
M. Wt: 256.69 g/mol
InChI Key: SXFLLGWZZXJPOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole and related derivatives often involves cyclization reactions, utilizing azides and nitriles or other precursors under specific conditions. Microwave-assisted synthesis methods have been developed for efficient and rapid synthesis, showcasing the adaptability of synthesis methods for tetrazole compounds (Saberi et al., 2009).

Molecular Structure Analysis

X-ray crystallography studies have revealed the molecular structure of tetrazole derivatives, showing that the tetrazole rings are essentially planar. The aryl rings at the 1- and 5-positions of each compound exhibit no conjugation to the tetrazole groups, indicating distinct structural features that influence the compound's physical and chemical properties (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives, including 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole, participate in various chemical reactions, showcasing their reactivity and potential as intermediates in organic synthesis. Their reactivity can be influenced by the substituents on the tetrazole ring, as demonstrated in studies on electron attachment and dissociative reactions (Luxford et al., 2021).

Physical Properties Analysis

The physical properties of 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the nature of substituents. Crystallography studies provide detailed information on the packing and interactions within the crystal lattice, offering insights into the compound's stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole are shaped by the tetrazole core and the phenyl substituents. These compounds exhibit a range of activities, including interactions with biological targets and potential as COX-2 inhibitors, as explored through docking studies and bioassay screenings (Al-Hourani et al., 2015; Al-Hourani et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-11-6-8-12(9-7-11)18-13(15-16-17-18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFLLGWZZXJPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971920
Record name 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-phenyl-1H-tetrazole

CAS RN

5650-13-5
Record name 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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